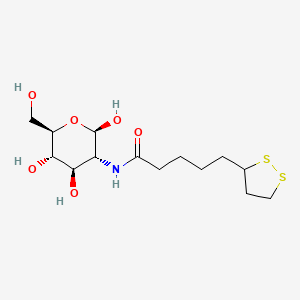

Mannosamine Clipoic acid adduct

Beschreibung

Overview of Mannosamine (B8667444) and Lipoic Acid as Biological Precursors and Modulators

The Mannosamine Lipoic Acid Adduct is composed of two biologically significant molecules, each with distinct and important roles in cellular processes.

Mannosamine: As a monosaccharide, mannosamine is a key biological precursor. Specifically, its derivative, N-acetyl-D-mannosamine (ManNAc), is the first committed intermediate in the biosynthetic pathway of sialic acids. nih.govnih.gov Sialic acids are crucial terminal sugars on glycoproteins and glycolipids, mediating a wide array of cellular interactions and recognition events. nih.gov Supplying cells with ManNAc or its analogs can enhance the production of sialic acids, a technique used in biopharmaceutical production to improve the efficacy of therapeutic glycoproteins. nih.govnih.gov Beyond its precursor role, mannosamine itself has been shown to act as a biological modulator, for instance, by inhibiting the incorporation of glycosylphosphatidylinositol (GPI) anchors into proteins.

Lipoic Acid: Also known as α-lipoic acid (ALA), this organosulfur compound is a vital cofactor for several mitochondrial enzyme complexes essential for energy metabolism. researchgate.netnih.gov Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), constitute a potent antioxidant system. It is considered a "universal antioxidant" because it can neutralize a wide variety of reactive oxygen species (ROS) and can regenerate other endogenous antioxidants like vitamin C, glutathione (B108866), and vitamin E. researchgate.net This antioxidant and redox-modulating activity is the basis for its investigation in various conditions associated with oxidative stress. researchgate.net

Below is a table summarizing the key properties of these precursor molecules.

| Property | N-Acetyl-D-Mannosamine | α-Lipoic Acid |

| IUPAC Name | N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | 5-(1,2-dithiolan-3-yl)pentanoic acid |

| Molecular Formula | C₈H₁₅NO₆ | C₈H₁₄O₂S₂ |

| Molecular Weight | 221.21 g/mol | 206.33 g/mol |

| Primary Biological Role | Precursor for sialic acid biosynthesis. nih.govnih.gov | Mitochondrial cofactor and antioxidant. researchgate.netnih.gov |

| Data sourced from multiple references. |

The distinct biological activities of mannosamine and lipoic acid are summarized in the following table.

| Molecule | Category | Specific Biological Function |

| Mannosamine | Precursor | Serves as the initial substrate for the biosynthesis of sialic acids (as ManNAc), which are vital for cell-cell recognition and signaling. nih.gov |

| Modulator | Can inhibit the attachment of GPI anchors to proteins, affecting their localization and function. | |

| Lipoic Acid | Cofactor | Essential for mitochondrial dehydrogenase complexes involved in cellular energy production. researchgate.net |

| Modulator | Acts as a powerful antioxidant, scavenging free radicals, chelating metals, and regenerating other antioxidants. |

Rationale for the Formation and Investigation of Mannosamine Lipoic Acid Adducts

The formation of an adduct between mannosamine and lipoic acid creates a novel chemical entity with unique properties derived from its components. Research into this specific adduct has been driven by its potential applications in immunology.

A study by Ramadan et al. successfully synthesized the Mannosamine-Lipoic Acid Adduct (MLA) for use as a hapten. nih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The primary rationale for investigating the MLA was to study how such chemical modifications affect the immunogenicity of protein carriers. nih.gov The research demonstrated that conjugating the MLA to a carrier protein, horse serum IgG (hsIgG), significantly reduced the antibody immune response against the carrier protein itself. nih.govnih.gov This suggests that the adduct acts as a carrier immunogenicity-reducing hapten, a phenomenon with potential implications for reducing the unwanted immunogenicity of therapeutic proteins. nih.gov

The synthesis of the adduct was achieved through a specific chemical conjugation strategy, as detailed in the table below. nih.gov

| Step | Reagents & Conditions | Outcome |

| 1. Activation | Lipoic acid, N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dimethylformamide (DMF). Stirred for 0.5 hr at room temperature. | Activation of the carboxylic acid group of lipoic acid to form an NHS ester. |

| 2. Coupling | A solution of 2-mannosamine in DMSO is added dropwise to the activated lipoic acid solution. Stirred overnight at room temperature. | The amine group of mannosamine attacks the activated ester, forming a stable amide bond and creating the Mannosamine-Lipoic Acid Adduct. |

| 3. Purification | Solvents are removed, and the product is purified by flash chromatography (silica gel, methanol:dichloromethane (B109758), 5:95). | Isolation of the pure Mannosamine-Lipoic Acid Adduct (MLA). nih.gov |

| This table summarizes the synthesis protocol described in the referenced study. nih.gov |

Research Gaps and Future Directions in Adduct-Based Chemical Biology

While the synthesis of the Mannosamine-Lipoic Acid Adduct and its application as an immunomodulatory hapten have been established, significant research gaps remain. nih.gov The existing literature primarily focuses on its immunological properties, leaving its potential in other areas of chemical biology largely unexplored.

A major research gap is the investigation of this adduct's potential as a targeted delivery system. Given that mannosamine derivatives can be metabolized and incorporated into cell-surface glycans, a key question is whether the MLA could be used to deliver the antioxidant power of lipoic acid directly to the cell surface. nih.gov This could provide a novel chemical tool for studying and modulating the redox state of the cellular microenvironment. However, studies to confirm if the adduct is a substrate for the necessary biosynthetic enzymes have not been reported.

Future directions in adduct-based chemical biology could focus on:

Metabolic Labeling Studies: Investigating whether the mannosamine portion of the MLA is recognized by the sialic acid biosynthetic pathway to be expressed on the cell surface.

Targeted Antioxidant Effects: If the adduct is successfully localized to the cell surface, studies could explore its efficacy in protecting cells from external oxidative stressors.

Development of Novel Adducts: The principle of combining a metabolic precursor with a functional modulator could be expanded. New adducts could be synthesized by conjugating other sugars or metabolic building blocks with different functional molecules (e.g., photosensitizers, chelators, or drugs) for a wide range of applications in probing and controlling biological systems.

Advanced Conjugation Strategies: Exploring more efficient and site-specific chemical methods to create such adducts will continue to be an important area of research.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H25NO6S2 |

|---|---|

Molekulargewicht |

367.5 g/mol |

IUPAC-Name |

5-(dithiolan-3-yl)-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |

InChI |

InChI=1S/C14H25NO6S2/c16-7-9-12(18)13(19)11(14(20)21-9)15-10(17)4-2-1-3-8-5-6-22-23-8/h8-9,11-14,16,18-20H,1-7H2,(H,15,17)/t8?,9-,11-,12-,13-,14-/m1/s1 |

InChI-Schlüssel |

SYTLGZFRJKFRPS-KQTGNOMTSA-N |

Isomerische SMILES |

C1CSSC1CCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O |

Kanonische SMILES |

C1CSSC1CCCCC(=O)NC2C(C(C(OC2O)CO)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Mannosamine Clipoic Acid Adducts

Advanced Synthetic Routes for Mannosamine (B8667444) Lipoic Acid Adduct Synthesis

The creation of a stable amide bond between mannosamine and lipoic acid is the central challenge in synthesizing the target adduct. This section explores various advanced routes to achieve this, emphasizing efficiency, stereochemical control, and sustainable practices.

Optimization of Coupling Reactions and Stereocontrol Strategies

The formation of the amide linkage between the carboxylic acid of lipoic acid and the amine group of mannosamine typically requires the activation of the carboxyl group. A common and effective method involves the use of carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form an active ester intermediate. google.com This active ester then readily reacts with the amino group of mannosamine to form the desired amide bond.

The reaction conditions for this coupling are critical and require careful optimization to maximize yield and minimize side reactions. Key parameters to consider include the choice of solvent, reaction temperature, and stoichiometry of the reagents. Anhydrous solvents such as dichloromethane (B109758) or dimethylformamide are typically employed to prevent hydrolysis of the activated carboxyl group. google.com

Table 1: Key Parameters for Optimizing Mannosamine-Lipoic Acid Coupling Reactions

| Parameter | Considerations | Typical Conditions |

| Coupling Agent | Efficiency, by-product removal | DCC, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Activating Agent | Reaction rate, suppression of side reactions | NHS, HOBt (Hydroxybenzotriazole) |

| Solvent | Solubilization of reactants, inertness | Dichloromethane, Dimethylformamide (anhydrous) |

| Temperature | Reaction rate vs. side reactions | 0°C to room temperature |

| Stoichiometry | Maximizing conversion of limiting reagent | Slight excess of coupling agent and activating agent |

A significant challenge in the synthesis of mannosamine lipoic acid adducts is controlling the stereochemistry at the various chiral centers of the mannosamine moiety and the single chiral center of lipoic acid. The use of enantiomerically pure starting materials, such as D-mannosamine and R-lipoic acid, is the most straightforward approach to ensure the desired stereochemistry in the final adduct. nih.govnih.gov During the coupling reaction, it is crucial to employ mild conditions to avoid epimerization of the chiral centers.

Chemoenzymatic Approaches to Adduct Formation

Chemoenzymatic synthesis offers a powerful alternative to purely chemical methods, often providing high selectivity and milder reaction conditions. nih.gov Enzymes such as lipases and ligases can be employed to catalyze the formation of the amide bond between mannosamine and lipoic acid.

One potential chemoenzymatic strategy involves the use of a lipase (B570770), which, although naturally catalyzing esterification and transesterification reactions, can also be engineered or used under specific conditions (e.g., in non-aqueous solvents) to promote amidation. rsc.orgrsc.org For instance, a lipase from Candida antarctica (lipase CA) has been shown to be effective in chemoselective esterification, a principle that can be extended to amidation. rsc.org

Alternatively, ligases, which naturally form covalent bonds, present a highly specific route for adduct formation. Lipoic acid ligase (LplA), for example, specifically attaches lipoic acid to its protein substrates. pnas.org While its natural substrate is a protein, protein engineering and site-directed mutagenesis could potentially adapt LplA to recognize and ligate lipoic acid to a mannosamine derivative, offering a highly specific and efficient synthetic route.

Table 2: Potential Chemoenzymatic Strategies for Mannosamine-Lipoic Acid Adduct Synthesis

| Enzyme Class | Example | Strategy | Advantages |

| Lipase | Candida antarctica lipase B (CALB) | Amidation in non-aqueous media | Broad substrate tolerance, commercially available |

| Ligase | Lipoic Acid Ligase (LplA) | Engineered enzyme for mannosamine recognition | High specificity, mild aqueous conditions |

| Peptide Ligase | Omniligase-1 | Ligation of an activated lipoic acid ester to mannosamine | Irreversible reaction, broad substrate scope for the amine component |

Green Chemistry Principles in Adduct Synthesis

Applying the principles of green chemistry to the synthesis of mannosamine lipoic acid adducts is essential for developing sustainable and environmentally friendly processes. rsc.orgrsc.org Key areas of focus include the use of greener solvents, catalysts, and energy-efficient reaction conditions.

The replacement of hazardous organic solvents with more benign alternatives is a primary goal. Water, being the most environmentally friendly solvent, is ideal for enzymatic reactions. youtube.comnih.gov For chemical syntheses that require non-aqueous conditions, the use of greener solvents like cyclopentyl methyl ether (CPME) or ionic liquids can be explored.

Enzymatic catalysis, as discussed in the previous section, is inherently a green chemistry approach, as enzymes are biodegradable, operate under mild conditions (temperature and pH), and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. rsc.orgrsc.org The use of whole-cell biocatalysts can further enhance the green credentials of the synthesis by eliminating the need for enzyme purification. nih.gov

Synthesis of Mannosamine Lipoic Acid Adduct Analogues and Derivatives

The modular nature of the mannosamine lipoic acid adduct allows for the synthesis of a wide range of analogues and derivatives with tailored properties for various research and therapeutic applications.

Design and Synthesis of Site-Specific Modified Adducts

Site-specific modifications can be introduced on either the mannosamine or the lipoic acid moiety to modulate the biological activity or to attach other functional molecules. For instance, modifications at the C-6 hydroxyl group of mannosamine are well-tolerated by many enzymes in the sialic acid biosynthetic pathway, making this a prime location for introducing modifications.

The synthesis of these analogues would follow similar coupling strategies as the parent adduct, starting with the appropriately modified mannosamine or lipoic acid precursor. For example, to create an analogue with a modification at the C-6 position of mannosamine, one would first synthesize the desired 6-O-modified mannosamine derivative and then couple it to lipoic acid using the optimized chemical or chemoenzymatic methods described above.

Incorporation of Bioorthogonal Functional Groups for Research Applications

For research applications, particularly in chemical biology, the incorporation of bioorthogonal functional groups into the mannosamine lipoic acid adduct is highly valuable. These groups, such as azides, alkynes, or strained alkenes, allow for the specific labeling and visualization of the adduct in complex biological systems through "click chemistry" reactions.

These bioorthogonal handles can be introduced at various positions on the adduct. For example, an azide (B81097) or alkyne group could be attached to the C-6 position of mannosamine or at the end of a linker attached to the lipoic acid carboxyl group before its coupling to mannosamine. The synthesis would involve using a mannosamine or lipoic acid derivative that already contains the bioorthogonal group. These functionalized adducts can then be used as molecular probes to study the metabolic fate and biological interactions of the mannosamine lipoic acid conjugate within cells.

Table 3: Examples of Bioorthogonal Functional Groups and Their Ligation Partners

| Bioorthogonal Group | Ligation Partner | Reaction Type |

| Azide (-N₃) | Alkyne (terminal or strained) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Terminal Alkyne | Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Strained Alkyne (e.g., cyclooctyne) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Tetrazine | Strained Alkene (e.g., trans-cyclooctene, norbornene) | Inverse Electron Demand Diels-Alder (IEDDA) |

The synthesis of these bioorthogonally functionalized mannosamine lipoic acid adducts opens up a wide range of possibilities for their application in metabolic labeling, imaging, and proteomic studies.

Solid-Phase Synthesis Techniques for Adduct Libraries

The generation of libraries of mannosamine-lipoic acid adducts is greatly facilitated by solid-phase synthesis (SPS). This methodology, where molecules are built upon a solid support or resin, allows for the use of excess reagents to drive reactions to completion and simplifies purification to a mere washing of the resin. diva-portal.org This approach is particularly advantageous for creating a diverse range of analogs for screening purposes by systematically varying the building blocks.

The solid-phase synthesis of a mannosamine-lipoic acid adduct library would typically involve a strategic sequence of attaching either the mannosamine or lipoic acid moiety to a solid support, followed by the sequential addition of the other components and any diversity elements. The choice of solid support, linker, and protecting groups is crucial for the success of the synthesis.

A plausible strategy for the solid-phase synthesis of a mannosamine-lipoic acid adduct library can be conceptualized in the following steps:

Resin Functionalization: The synthesis would commence with a suitable solid support, such as a polystyrene-based resin like 2-chlorotrityl chloride resin. mdpi.com This type of resin is favored for its stability under various reaction conditions and the mild acidic conditions required for cleavage of the final product. mdpi.com The first building block, which could be a protected mannosamine derivative or lipoic acid, is attached to the resin via a linker.

Protecting Group Strategy: To ensure selective reactions, orthogonal protecting groups are employed. For mannosamine, the amine and hydroxyl groups must be protected. For instance, an Fmoc (9-fluorenylmethyloxycarbonyl) group could protect the amine, while acid-labile groups protect the hydroxyls. Lipoic acid's carboxylic acid can be activated for coupling without the need for protection of the disulfide bond.

Sequential Monomer Addition:

Scenario A: Mannosamine Attached to Resin First: A protected mannosamine derivative is first anchored to the solid support. After deprotection of a specific site (e.g., the anomeric position or a specific hydroxyl group), a linker molecule can be introduced. Subsequent deprotection of another functional group on the mannosamine would allow for the coupling of lipoic acid, often facilitated by standard peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (B1436442) (HOBt).

Scenario B: Lipoic Acid Attached to Resin First: Lipoic acid can be attached to an amino-functionalized resin. The disulfide can then be used as a point of attachment or modification, or the carboxylic acid can be used to couple to a mannosamine derivative in solution.

Library Generation: Diversity can be introduced by using a variety of mannosamine derivatives with different protecting group patterns or by incorporating different linker molecules between the mannosamine and lipoic acid moieties. Furthermore, derivatives of lipoic acid could also be employed.

Cleavage and Purification: Once the synthesis is complete, the adduct is cleaved from the solid support. The choice of cleavage cocktail depends on the linker and the protecting groups used. For a 2-chlorotrityl chloride resin, a mild acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used. researchgate.net The cleaved product is then purified, often by high-performance liquid chromatography (HPLC).

The table below outlines the key components and considerations in the solid-phase synthesis of a hypothetical mannosamine-lipoic acid adduct library.

| Parameter | Description | Examples & Considerations |

| Solid Support (Resin) | The insoluble matrix upon which the synthesis is performed. | 2-Chlorotrityl chloride resin, Wang resin, Rink amide resin. The choice depends on the desired C-terminal functionality and cleavage conditions. mdpi.comnih.gov |

| Linker | A chemical moiety that connects the growing molecule to the solid support. | The linker's nature dictates the conditions for final cleavage. Acid-labile linkers are common. diva-portal.org |

| Mannosamine Building Block | A suitably protected mannosamine derivative. | N-Fmoc-D-mannosamine, peracetylated mannosamine. Orthogonal protecting groups are essential for selective derivatization. nsf.gov |

| Lipoic Acid Building Block | Lipoic acid or an activated derivative. | Lipoic acid, lipoic acid N-hydroxysuccinimide ester. The disulfide bond is generally stable to standard coupling conditions. mdpi.com |

| Coupling Reagents | Reagents that facilitate the formation of amide or ester bonds. | DIC (N,N'-diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com |

| Deprotection Reagents | Reagents used to remove protecting groups selectively. | Piperidine in DMF (for Fmoc removal), TFA (for Boc and some hydroxyl protecting groups). researchgate.net |

| Cleavage Cocktail | A reagent mixture to release the final compound from the resin. | TFA/DCM mixtures. The composition can be adjusted to minimize side reactions. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Mannosamine Clipoic Acid Adducts in Complex Matrices

High-Resolution Mass Spectrometry for Adduct Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of the Mannosamine (B8667444) Clipoic acid adduct, providing highly accurate mass measurements that are crucial for determining its elemental composition. Instruments like Orbitrap or time-of-flight (TOF) analyzers can measure the mass-to-charge ratio (m/z) of an ion with an accuracy in the low parts-per-million (ppm) range. This precision allows for the confident differentiation of the adduct from other co-eluting compounds with similar nominal masses in a complex sample. nih.gov The high resolving power is also essential for distinguishing the isotopic pattern of the adduct, further confirming its elemental formula.

For the Mannosamine Clipoic acid adduct, HRMS can confirm the expected molecular formula (C₁₄H₂₅NO₅S₂) by comparing the experimentally measured mass with the theoretically calculated exact mass.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) | Typical Experimental Mass (m/z) | Mass Accuracy (ppm) |

| [M+H]⁺ | 368.1200 | 368.1205 | 1.36 |

| [M+Na]⁺ | 390.1019 | 390.1023 | 1.02 |

| [M+K]⁺ | 406.0758 | 406.0764 | 1.48 |

| [M-H]⁻ | 366.1054 | 366.1049 | -1.36 |

Tandem Mass Spectrometry Approaches for Adduct Fragment Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of the this compound. nih.gov In an MS/MS experiment, the precursor ion corresponding to the adduct is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions provide a fragmentation fingerprint that is characteristic of the adduct's structure, revealing the nature of its constituent parts and their connectivity.

Analysis of the MS/MS spectrum of the [M+H]⁺ ion of the this compound would be expected to yield specific fragment ions. The amide bond linking the mannosamine and lipoic acid moieties is a likely site of cleavage. Other characteristic fragments would arise from the loss of water from the mannosamine sugar ring and cleavage within the dithiolane ring of the lipoic acid portion. These structure-diagnostic fragments allow for definitive identification of the adduct in complex mixtures. mdpi.com

Table 2: Predicted MS/MS Fragment Ions of this compound ([M+H]⁺, m/z 368.12)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Description |

| 350.1094 | [M+H - H₂O]⁺ | Loss of a water molecule from the mannosamine moiety. |

| 190.0526 | [Lipoic Acid+H]⁺ | Cleavage of the amide bond, yielding the protonated lipoic acid fragment. |

| 179.0866 | [Mannosamine]⁺ | Cleavage of the amide bond, yielding the mannosamine fragment (as an oxonium ion). |

| 161.0760 | [Mannosamine - H₂O]⁺ | Dehydrated mannosamine fragment. |

Isotopic Labeling Strategies for Metabolic Tracing and Quantification

Isotopic labeling is a powerful strategy for tracing the metabolic fate of precursors leading to the formation of the this compound and for its precise quantification. nih.gov This involves introducing stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into either the mannosamine or lipoic acid molecule. When these labeled precursors are introduced into a biological system, any resulting adduct will be correspondingly heavier.

By analyzing the sample using LC-MS, the labeled adduct can be distinguished from its unlabeled, endogenous counterpart by its mass shift. nih.gov This allows for metabolic flux analysis and the unambiguous tracking of its formation and downstream conversion. nih.gov For quantification, a known amount of a stable isotope-labeled version of the adduct is spiked into the sample as an internal standard. The ratio of the signal intensity of the endogenous adduct to the labeled standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation or variations in instrument response.

Table 3: Mass Shifts in this compound with Isotopic Labeling

| Labeling Strategy | Labeled Precursor | Expected Mass of [M+H]⁺ | Mass Shift (Da) |

| Unlabeled | N/A | 368.1200 | 0 |

| ¹³C₆-Mannosamine | Mannosamine | 374.1401 | +6.0201 |

| ¹⁵N-Mannosamine | Mannosamine | 369.1171 | +1.0029 |

| D₅-Lipoic Acid | Lipoic Acid | 373.1513 | +5.0313 |

Nuclear Magnetic Resonance Spectroscopy for Adduct Conformation and Interaction Studies

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Mannosamine C1-H | ~5.2 | ~93 |

| Mannosamine C2-H | ~4.1 | ~55 |

| Lipoic Acid CH (dithiolane) | ~3.6 | ~57 |

| Lipoic Acid CH₂ (dithiolane) | ~3.2 | ~41 |

| Lipoic Acid CH₂ (alpha to C=O) | ~2.2 | ~35 |

| Carbonyl (Amide) | N/A | ~175 |

Multi-Dimensional NMR Techniques for Adduct Structure-Dynamics Relationships

Multi-dimensional NMR experiments are essential for the complete assignment of all proton and carbon signals and for elucidating the adduct's structure-dynamics relationships. nih.govnih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of covalent bonds through the mannosamine ring and along the lipoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, providing a map of all C-H pairs in the molecule. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations (2-3 bonds) between protons and carbons. This is particularly crucial for confirming the covalent linkage between the mannosamine nitrogen and the lipoic acid carbonyl carbon. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of whether they are close in the covalent structure. This information is used to determine the preferred three-dimensional conformation and relative orientation of the mannosamine and lipoic acid moieties.

Ligand-Observed NMR for Adduct-Target Binding Characterization

To investigate how the this compound interacts with potential biological targets like proteins, ligand-observed NMR techniques are employed. nih.gov These methods focus on the NMR signals of the adduct (the ligand) rather than the much larger target molecule, making them suitable for studying interactions even with low ligand concentrations and without the need for isotopic labeling of the protein. mdpi.com

Saturation Transfer Difference (STD) NMR: In this experiment, signals from the target protein are selectively saturated. If the adduct binds to the protein, this saturation is transferred to the adduct's protons. By comparing a spectrum with saturation to one without, only the signals of the binding adduct protons will appear, revealing which parts of the adduct are in close contact with the protein (the binding epitope).

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This technique leverages the transfer of magnetization from bulk water to the protein and then to the bound ligand. The resulting sign of the adduct's NMR signals indicates whether it binds to the target. nih.gov

T₂ Relaxation-Edited Experiments: Upon binding to a large protein, the transverse relaxation time (T₂) of a small molecule like the adduct decreases significantly, leading to signal broadening. T₂-filtered experiments can selectively remove signals from non-binding molecules, identifying binding partners from a mixture. mdpi.com

Advanced Chromatographic Techniques for Adduct Separation and Purity Assessment

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation and purification of the this compound from complex biological matrices prior to its characterization. nih.gov The choice of chromatographic mode is critical for achieving optimal separation and purity. ki.se

Given the adduct's structure, which contains a polar sugar moiety and a moderately nonpolar alkyl chain with a dithiolane ring, Reversed-Phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures). The adduct is retained on the column and can be separated from more polar impurities (which elute early) and more nonpolar impurities (which elute later) by applying a gradient of increasing organic solvent. nih.gov

For enhanced separation of highly polar species or isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative. Coupling HPLC directly to a mass spectrometer (LC-MS) provides a powerful two-dimensional separation and detection system, offering high sensitivity and selectivity for analyzing the adduct in complex samples. researchgate.net

Table 5: Comparison of HPLC Methods for this compound Analysis

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) |

| Mobile Phase | High aqueous content, increasing organic | High organic content, small amount of water |

| Elution Order | Polar compounds elute first | Nonpolar compounds elute first |

| Primary Application | General purpose separation from complex biological matrices. | Separation of highly polar compounds and isomers. |

| Coupling to MS | Excellent compatibility with ESI-MS. | Good compatibility with ESI-MS. |

LC-MS and GC-MS Method Development for Adduct Detection in Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the detection and quantification of small molecules in complex biological samples. The development of robust methods for a potential Mannosamine-Lipoic acid adduct would draw upon existing protocols for mannosamine and lipoic acid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, making it the method of choice for analyzing trace levels of compounds in biological fluids. unipi.it A sensitive LC-MS/MS bioanalytical method has been successfully developed for the analysis of lipoic acid in rat blood and brain samples, demonstrating the feasibility of detecting this compound in complex matrices. unipi.it Similarly, LC-MS/MS methods have been established for the quantification of D-mannose in human plasma, capable of distinguishing it from its epimers. unipi.it

For a hypothetical Mannosamine-Lipoic acid adduct, a method would likely involve protein precipitation from the biological sample, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.gov Chromatographic separation could be achieved using a reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. unipi.itnih.gov

Detection would be performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This would involve selecting a specific precursor ion corresponding to the adduct and monitoring for characteristic product ions.

Hypothetical LC-MS/MS Parameters for Mannosamine-Lipoic Acid Adduct Detection

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ of the adduct |

| Product Ions (m/z) | Specific fragments of the adduct |

| Collision Energy | Optimized for each transition |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like the Mannosamine-Lipoic acid adduct, derivatization would be a necessary step to increase volatility and improve chromatographic performance. A modified GC-MS procedure has been reported for the detection of bacterial lipoic acid, which involves hydrolysis, reduction, and methylation. nih.govresearchgate.net Analysis of fatty acids and amino acids in cell cultures has also been successfully performed using GC-MS after derivatization. nih.gov

A potential GC-MS method for the adduct would likely involve acid hydrolysis to cleave it from any larger biomolecules, followed by derivatization of the hydroxyl groups of mannosamine and the carboxylic acid group of lipoic acid. Silylation is a common derivatization technique for such functional groups. The derivatized adduct would then be analyzed by GC-MS, with identification based on its retention time and mass spectrum.

Chiral Chromatography for Enantiomeric Purity Determination

Both mannosamine and lipoic acid are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. The biological activity of such molecules is often enantiomer-specific. nih.gov Therefore, the determination of the enantiomeric purity of a Mannosamine-Lipoic acid adduct would be critical. The formation of an adduct from chiral precursors can result in the formation of diastereomers, which may have different biological activities and pharmacokinetic profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. nih.govmdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective in separating the enantiomers of lipoic acid and various other chiral compounds. nih.govmassbank.euyakhak.org

An analytical method for the enantiomeric determination of α-lipoic acid in human urine has been developed using LC-MS/MS with a chiral column. nih.gov This method utilized a CHIRALPAK AD-3R column for the separation of the enantiomers. nih.gov For a Mannosamine-Lipoic acid adduct, a similar approach could be employed. The selection of the appropriate CSP and mobile phase would be crucial for achieving baseline separation of the potential diastereomers.

Hypothetical Chiral HPLC Parameters for Mannosamine-Lipoic Acid Adduct Diastereomer Separation

| Parameter | Value |

| Chromatography | |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivative) |

| Column Dimensions | e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Mass Spectrometry |

X-ray Crystallography and Cryo-Electron Microscopy for Adduct-Bound Biological Complexes

To understand the precise three-dimensional structure of the Mannosamine-Lipoic acid adduct and how it interacts with biological macromolecules, X-ray crystallography and cryo-electron microscopy (cryo-EM) would be invaluable tools.

X-ray Crystallography:

X-ray crystallography is a high-resolution technique used to determine the atomic and molecular structure of a crystal. If the Mannosamine-Lipoic acid adduct could be crystallized, its exact three-dimensional structure, including the stereochemistry at all chiral centers, could be determined. Furthermore, co-crystallization of the adduct with a target protein could reveal the specific interactions at the binding site. While no structure of this specific adduct is available, X-ray crystal structures of related molecules have provided significant insights. For instance, the crystal structure of lipoate-protein ligase A from Escherichia coli in complex with lipoic acid has been determined, revealing the lipoic acid-binding site. unipi.it Similarly, preliminary X-ray diffraction studies of a putative UDP-N-acetyl-D-mannosamine dehydrogenase have been reported. researchgate.net

Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM has emerged as a powerful technique for determining the structure of large protein complexes in their near-native state. nih.govyoutube.comyoutube.com This technique would be particularly useful for studying the interaction of the Mannosamine-Lipoic acid adduct with large protein assemblies that are difficult to crystallize. A biological complex containing the adduct would be rapidly frozen in a thin layer of vitreous ice and imaged using an electron microscope. youtube.com Computational reconstruction of thousands of 2D images would then yield a 3D model of the complex. Cryo-EM has been successfully used to determine the structures of various membrane proteins and other complex biological machinery. nih.govyoutube.com For example, the cryo-EM structure of the endocytic receptor DEC-205, which is part of the mannose receptor family, has been solved. nih.gov This demonstrates the potential of cryo-EM to elucidate the structure of mannosamine-binding proteins and, by extension, their complexes with mannosamine-containing adducts.

Potential Structural Biology Approaches for Mannosamine-Lipoic Acid Adduct

| Technique | Application | Potential Information Gained |

| X-ray Crystallography | Structure determination of the pure adduct or in complex with a protein. | Precise 3D structure of the adduct, including stereochemistry. Detailed interactions within a protein binding pocket. |

| Cryo-Electron Microscopy | Structure determination of the adduct bound to a large protein complex. | Overall architecture of the adduct-protein complex. Conformational changes in the protein upon adduct binding. |

Molecular and Biochemical Interactions of Mannosamine Clipoic Acid Adducts

Adduct-Protein Binding and Recognition Mechanisms

The binding of the Mannosamine (B8667444) Clipoic Acid Adduct to proteins is anticipated to be driven primarily by its mannosamine moiety, with the lipoic acid component potentially influencing solubility, stability, and interactions with specific enzyme complexes.

The mannosamine component of the adduct strongly suggests an affinity for mannose-recognizing C-type lectin receptors (CLRs), such as the Mannose Receptor (CD206) and DC-SIGN (CD209). nih.govnih.govnih.gov These receptors are predominantly expressed on the surface of immune cells like macrophages and dendritic cells and play a crucial role in pathogen recognition and antigen presentation. nih.govfrontiersin.org The interaction is mediated by the carbohydrate recognition domains (CRDs) of these receptors, which bind to terminal mannose, fucose, and N-acetylglucosamine residues in a calcium-dependent manner. nih.gov

The binding of mannosylated ligands to the Mannose Receptor can lead to their internalization via endocytosis, a process that is fundamental for the clearance of glycosylated pathogens and for initiating immune responses. nih.govfrontiersin.org Studies on mannosylated liposomes and other mannose-bearing molecules have demonstrated that multivalent presentation of mannose residues significantly enhances binding avidity to the Mannose Receptor. nih.gov While the Mannosamine Clipoic Acid Adduct is a monovalent ligand, its interaction with the receptor would be a critical first step in its cellular uptake and subsequent biological effects. The affinity of this interaction would likely be comparable to that of other simple mannose derivatives.

While no specific studies employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) on the this compound have been identified, these techniques are standard for characterizing ligand-receptor interactions.

Surface Plasmon Resonance (SPR) would be utilized to measure the real-time binding and dissociation of the adduct to immobilized mannose receptors. This would provide kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity. Based on studies of similar mannosylated ligands, one could expect a rapid association and dissociation, characteristic of many carbohydrate-protein interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. An ITC experiment would determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. These parameters would reveal the driving forces behind the adduct's interaction with a mannose receptor.

Below is an illustrative data table representing typical kinetic and thermodynamic parameters that might be expected from SPR and ITC analyses of a monovalent mannosylated ligand binding to the Mannose Receptor.

| Parameter | Technique | Expected Value | Interpretation |

| Kₗ (Equilibrium Dissociation Constant) | SPR / ITC | 10⁻³ - 10⁻⁵ M | Moderate affinity, typical for monovalent carbohydrate-lectin interactions. |

| kₐ (Association Rate Constant) | SPR | 10³ - 10⁵ M⁻¹s⁻¹ | Rapid binding of the adduct to the receptor. |

| kₔ (Dissociation Rate Constant) | SPR | 10⁻¹ - 10⁻³ s⁻¹ | Relatively fast release of the adduct from the receptor. |

| ΔH (Enthalpy Change) | ITC | Favorable (negative) | Indicates that the binding is an exothermic process, driven by the formation of favorable contacts like hydrogen bonds. |

| ΔS (Entropy Change) | ITC | Unfavorable (negative) or slightly favorable | The change in entropy could be negative due to the loss of conformational freedom upon binding, or slightly positive if the displacement of water molecules from the binding site is significant. |

This table is illustrative and not based on experimental data for the this compound.

Chemical proteomics strategies are powerful tools for identifying the cellular protein targets of a small molecule. To identify proteins that interact with the this compound, a derivative of the adduct would typically be synthesized with a reactive group for "click chemistry" or a photoaffinity label. This modified adduct would be introduced to cells, and upon covalent cross-linking to its binding partners, the protein-adduct complexes would be isolated and the proteins identified by mass spectrometry.

Given the structure of the adduct, potential protein targets beyond mannose receptors could include:

Glucose transporters: Due to the structural similarity of mannosamine to glucose.

Enzymes involved in lipoic acid metabolism.

Proteins susceptible to modification by the disulfide group of lipoic acid.

A proteomics study might reveal a range of interacting proteins, shedding light on the adduct's broader biological effects.

Enzyme Modulation and Substrate Specificity Studies

The this compound has the potential to modulate the activity of several classes of enzymes due to its dual nature.

Mannosamine and its analogs are known to interfere with glycan biosynthesis. nih.gov Mannosamine can be taken up by cells and converted into CMP-sialic acid analogs, which can then be incorporated into glycoproteins and glycolipids. nih.gov This can alter cell surface glycosylation and affect cellular recognition and signaling processes.

Glycosyltransferases: The adduct, or its metabolic derivatives, could act as a competitive inhibitor for glycosyltransferases that use mannose-containing nucleotide sugars as donors. nih.gov For example, it might interfere with mannosyltransferases involved in the synthesis of N-glycans and GPI anchors. nih.gov

Glycosidases: Some mannosamine analogs, particularly those that mimic the transition state of the enzymatic reaction, can be potent inhibitors of mannosidases. nih.govbeilstein-journals.org For instance, deoxymannojirimycin and swainsonine (B1682842) are well-known inhibitors of α-mannosidases. nih.gov The this compound could potentially exhibit inhibitory activity against certain mannosidases, depending on its ability to fit into the active site of these enzymes.

The lipoic acid moiety of the adduct is a key cofactor for the pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme in central metabolism that links glycolysis to the citric acid cycle. libretexts.orglibretexts.org The PDC contains a dihydrolipoamide (B1198117) acetyltransferase (E2) component to which lipoic acid is covalently attached.

Therefore, the this compound could potentially act as an inhibitor of the PDC. The large mannosamine group would likely prevent it from acting as a substrate, but it could still bind to the lipoic acid binding site on the E2 or E3 (dihydrolipoamide dehydrogenase) components, leading to competitive inhibition.

The following table summarizes the potential enzymatic interactions of the this compound based on the known properties of its components.

| Enzyme Class | Potential Effect of Adduct | Rationale |

| Glycosyltransferases | Inhibition | The mannosamine moiety may compete with natural mannose-containing substrates. nih.gov |

| Glycosidases | Inhibition | The mannosamine structure could mimic the substrate or transition state of mannosidases. nih.govbeilstein-journals.org |

| Pyruvate Dehydrogenase Complex (PDC) | Inhibition | The lipoic acid portion may bind to the active site of the E2 or E3 subunits, while the bulky mannosamine group prevents catalytic turnover. nih.govnih.gov |

This table is based on theoretical interactions and not on direct experimental evidence for the this compound.

Effects on Oxidoreductase Systems and Redox Homeostasis

Direct studies on the effects of a Mannosamine-Lipoic Acid Adduct on oxidoreductase systems are absent from current scientific literature. However, the lipoic acid (LA) component is a well-established and potent modulator of cellular redox homeostasis. nih.gov LA and its reduced form, dihydrolipoic acid (DHLA), constitute a powerful redox couple. nih.gov

Lipoic acid participates in the antioxidant network by regenerating other key antioxidants like vitamin C and vitamin E, and by increasing intracellular levels of glutathione (B108866) (GSH). nih.gov It directly scavenges reactive oxygen species (ROS) and can chelate redox-active metal ions, such as iron and copper, thereby preventing them from catalyzing oxidative reactions. nih.gov

The influence of LA extends to the modulation of redox-sensitive signaling pathways and transcription factors. nih.gov It is known to affect the activity of various oxidoreductases. For instance, LA can modulate the activity of enzymes like thioredoxin reductase and glutathione reductase, which are central to maintaining the cellular redox balance. nih.gov Given these properties, a Mannosamine-Lipoic Acid Adduct could theoretically retain the redox-modulating capabilities of the lipoic acid moiety, influencing cellular redox status and the function of related enzyme systems. The mannosamine portion could potentially direct the molecule's activity toward specific cellular compartments or metabolic pathways, such as those involved in glycosylation.

| Transcription Factors | Provides redox regulation of factors like NF-κB and PGC-1α nih.gov | Could potentially influence gene expression related to stress response and metabolism. |

Non-Covalent and Covalent Adduct Formation with Biomolecules

The formation of adducts with biological macromolecules is a key mechanism through which many chemical compounds exert their effects. This can involve non-covalent interactions (like hydrogen bonding or van der Waals forces) or the formation of stable covalent bonds.

Investigation of Adduct Formation with Nucleic Acids and Lipids

There is no direct research investigating the formation of adducts between a Mannosamine-Lipoic Acid Adduct and nucleic acids or lipids.

However, studies on its individual components provide some context. Lipoic acid has been shown to have a protective effect against DNA damage induced by oxidative agents. mdpi.comnih.gov Research indicates that LA can inhibit the formation of DNA lesions like O⁶-methylguanine and protect plasmid DNA from oxygen-induced damage. mdpi.comnih.gov This suggests that the lipoic acid moiety, within a larger adduct, might interact with DNA, potentially offering protection against certain types of damage.

Regarding lipids, lipoic acid is known to influence lipid metabolism. It has been shown to alleviate hepatic lipid deposition by affecting the expression of proteins like fatty acid synthase (FASN). nih.gov Mannosamine, as a precursor in the sialic acid biosynthesis pathway, is integral to the formation of glycoconjugates, including glycolipids. nih.gov A key step in this process involves the formation of lipid-linked oligosaccharides. nih.gov Therefore, a Mannosamine-Lipoic Acid Adduct could hypothetically be targeted to cellular membranes or pathways involving lipid-linked sugar intermediates, though the nature and consequence of such interactions remain unstudied.

Mechanisms of Protein Adduct Formation by Mannosamine-Lipoic Acid Derivatives

The covalent modification of proteins by electrophilic molecules is a critical post-translational modification that can alter protein function and is a mechanism underlying the action of many xenobiotics. nih.govmdpi.com While no studies have characterized protein adducts formed specifically by a Mannosamine-Lipoic Acid Adduct, the principles of adduct formation can be inferred from its chemical structure.

The lipoic acid component, with its disulfide ring, can participate in thiol-disulfide exchange reactions with cysteine residues in proteins. nih.gov Furthermore, reactive metabolites derived from lipids or related compounds can form covalent adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) through mechanisms like Michael addition. medchemexpress.eu Electrophilic species react with these nucleophilic side chains, leading to a stable covalent bond that can disrupt protein structure or function. nih.gov

The mannosamine component of the adduct could serve as a targeting moiety. Mannosamine derivatives are used in metabolic glycoengineering to be incorporated into the sialic acid biosynthesis pathway, ultimately appearing on cell surface glycoproteins. nih.gov A Mannosamine-Lipoic Acid Adduct could similarly be metabolized and integrated into glycans, effectively delivering the reactive lipoic acid portion to specific protein targets on the cell surface or within the Golgi apparatus. This could lead to the formation of protein adducts at specific locations, a mechanism that remains hypothetical without direct experimental evidence.

Table 2: General Mechanisms of Protein Adduct Formation

| Reaction Type | Electrophilic Species | Nucleophilic Amino Acid | Resulting Adduct |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated Aldehydes/Ketones medchemexpress.eu | Cysteine, Histidine, Lysine medchemexpress.eu | Covalent adduct at the nucleophilic side chain. |

| Schiff Base Formation | Aldehydes, Ketones mdpi.com | Lysine (ε-amino group), N-terminal amino groups mdpi.com | An imine linkage, which can undergo further reactions. |

| Thiol-Disulfide Exchange | Disulfides (e.g., oxidized Lipoic Acid) nih.gov | Cysteine | A new disulfide bond is formed between the molecule and the protein. |

| Acylation | Acyl-CoA Thioesters mdpi.com | Lysine, Serine, Threonine | Acylated protein, modifying its charge and structure. |

Preclinical in Vivo Mechanistic Research of Mannosamine Clipoic Acid Adducts

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models (Mechanistic Focus)

Detailed in vivo studies on the pharmacokinetic and pharmacodynamic profile of mannosamine (B8667444) lipoic acid adducts are not yet available. The following sections reflect the absence of published research in these specific areas.

Absorption, Distribution, Metabolism, and Excretion Studies Focused on Underlying Biological Processes

Currently, there is no publicly available data from in vivo animal studies detailing the absorption, distribution, metabolism, and excretion (ADME) of the mannosamine lipoic acid adduct. One database mentions that the metabolic pathway of R-(+)-lipoic acid, a related compound, involves Paraoxonase (PON1), but this has not been specifically demonstrated for the mannosamine lipoic acid adduct itself. invivochem.cn

Tissue-Specific Distribution and Cellular Accumulation

Information regarding the tissue-specific distribution and cellular accumulation of the mannosamine lipoic acid adduct in animal models has not been documented in available scientific literature.

Biological Activity in Disease Models (Mechanistic Probes)

The primary characterization of the mannosamine lipoic acid adduct to date has been in the context of its immunomodulatory potential as a hapten.

Evaluation of Adducts in Immunological Modulation Models

The mannosamine-lipoic acid adduct is described as a hapten. medchemexpress.com In this capacity, its conjugation to human serum immunoglobulin G (hsIgG) has been shown to significantly reduce the antibody immune response against hsIgG. medchemexpress.commedchemexpress.com This suggests a potential application in reducing the immunogenicity of therapeutic proteins. However, detailed in vivo studies in specific immunological modulation models are not yet published.

Mechanistic Exploration in Models of Metabolic Dysregulation

There is currently no available research on the use or effects of the mannosamine lipoic acid adduct in animal models of metabolic dysregulation.

Investigating Adduct Impact on Neuroinflammation and Related Processes

No studies have been published investigating the impact of the mannosamine lipoic acid adduct on neuroinflammation or related processes in animal models.

Mechanistic Insights from In Vivo Imaging Techniques

While direct in vivo imaging studies specifically investigating a "Mannosamine Clipoic Acid Adduct" are not extensively documented in publicly available literature, the known biological activities and imaging applications of its constituent parts, mannosamine and lipoic acid, provide a strong basis for postulating the mechanistic insights that could be gained from in vivo imaging of such a conjugate. Research into derivatives of both mannosamine and lipoic acid has demonstrated their significant potential for elucidating biological processes through advanced imaging modalities.

The primary mechanistic interest in a mannosamine-containing adduct lies in its ability to participate in metabolic glycoengineering. Mannosamine and its derivatives can be taken up by cells and metabolized through the sialic acid biosynthetic pathway, leading to the expression of modified sialic acids on the cell surface glycans. When conjugated to an imaging probe, this allows for the visualization of glycan trafficking and localization in vivo. For instance, fluorescently tagged mannosamine derivatives have been successfully used for live-cell imaging of metabolically incorporated unnatural sugars. nih.govcapes.gov.br This principle can be extended to in vivo models to study dynamic changes in glycosylation associated with various physiological and pathological states, such as cancer and inflammation.

A study on a D-mannosamine-polyethylene glycol-chlorin e6 (MAN-PEG-Ce6) nanoagent demonstrated its utility in targeting and imaging macrophage-rich atherosclerotic plaques. nih.gov In this case, the mannosamine moiety specifically targeted the mannose receptor on macrophages, allowing for the visualization of these inflammatory cells in vivo. nih.gov This highlights the potential of mannosamine as a targeting ligand for imaging specific cell populations.

Lipoic acid, on the other hand, is a potent antioxidant and has been investigated for its therapeutic properties. nih.govnih.gov Its ability to be readily absorbed and cross the blood-brain barrier makes it an attractive component for developing neuroprotective agents. nih.gov In the context of imaging, lipoic acid's dithiol group provides a robust anchor for conjugation to nanoparticles, such as gold nanoparticles (AuNPs), which are widely used as contrast agents in various imaging techniques. nih.govmdpi.com The functionalization of AuNPs with lipoic acid and mannose has been explored for potential biomedical applications, including imaging and drug delivery. nih.gov

Therefore, in vivo imaging of a hypothetical Mannosamine-Lipoic Acid Adduct could provide multifaceted mechanistic insights. The mannosamine component could be leveraged for metabolic labeling of glycans or for targeting specific cell types, while the lipoic acid could serve as a versatile anchor for attaching imaging reporters or as a therapeutic agent itself. Imaging studies could thus be designed to non-invasively monitor the biodistribution of the adduct, its target engagement, and its downstream effects on cellular metabolism and function. For example, by using a fluorescently labeled adduct, one could visualize its accumulation in tumors that overexpress mannose receptors or exhibit altered glycan profiles.

The table below summarizes key findings from preclinical in vivo and in vitro imaging studies of mannosamine and lipoic acid derivatives, which can inform the potential mechanistic investigations of a Mannosamine-Lipoic Acid Adduct.

| Compound/System | Imaging Technique | Key Mechanistic Finding |

| Cyclopropene-Mannosamine Derivatives | Confocal Microscopy | Demonstrated the ability to metabolically label and image glycans on live human cancer cell lines. nih.gov |

| D-mannosamine-polyethylene glycol-chlorin e6 (MAN-PEG-Ce6) | Intravital Imaging | Showed specific targeting and imaging of mannose-receptor-positive macrophages in atherosclerotic plaques. nih.gov |

| Lipoic Acid | Positron Emission Tomography (PET) | PET imaging confirmed that lipoic acid treatment significantly retarded tumor growth in vivo. nih.gov |

| Lipoic Acid-functionalized Gold Nanoparticles (LA-AuNPs) | Scanning Tunneling Microscopy | Demonstrated the stable conjugation of lipoic acid to gold nanoparticles, a platform suitable for developing imaging contrast agents. nih.gov |

Computational Chemistry and Molecular Modeling of Mannosamine Clipoic Acid Adducts

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions of the mannosamine (B8667444) lipoic acid adduct with biological targets.

Molecular docking simulations can identify the most likely binding site on a protein target for the mannosamine lipoic acid adduct. By sampling a vast number of possible conformations and orientations of the adduct within the protein's binding pocket, a scoring function estimates the binding affinity. This process reveals key "binding hotspots"—regions within the binding site that contribute most significantly to the binding energy.

For the mannosamine lipoic acid adduct, key interaction motifs would likely involve:

Hydrogen Bonding: The hydroxyl and amine groups of the mannosamine moiety can form hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, and threonine. The carboxylic acid group of the lipoic acid portion can also participate in hydrogen bonding.

Hydrophobic Interactions: The carbon chain of the lipoic acid moiety can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Disulfide Interactions: The disulfide bond in the lipoic acid ring can interact with cysteine residues in the protein target.

Drawing parallels from studies on mannose derivatives, which often target mannosidases, it can be hypothesized that the mannosamine portion of the adduct would play a crucial role in directing the molecule to the active sites of such enzymes. nih.govnih.gov The lipoic acid tail could then form additional interactions that enhance binding affinity and specificity.

Table 1: Illustrative Example of Predicted Interactions for Mannosamine Lipoic Acid Adduct with a Hypothetical Mannosidase

| Adduct Moiety | Interacting Residue (Hypothetical) | Interaction Type | Predicted Energy Contribution (kcal/mol) |

| Mannosamine -OH | ASP120 | Hydrogen Bond | -3.5 |

| Mannosamine -NH2 | GLU250 | Hydrogen Bond | -4.2 |

| Lipoic Acid Chain | LEU180 | Hydrophobic | -2.8 |

| Lipoic Acid -COOH | SER122 | Hydrogen Bond | -3.1 |

This table is for illustrative purposes and based on general principles of molecular interactions.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the case of the mannosamine lipoic acid adduct, virtual screening could be employed to identify its potential protein interacting partners from a large database of protein structures.

The process would involve:

Defining the Ligand: The 3D structure of the mannosamine lipoic acid adduct would be generated and optimized.

Selecting a Target Library: A library of protein structures, for instance, all human proteins with known 3D structures, would be chosen.

Docking and Scoring: The adduct would be docked against each protein in the library, and the binding affinity would be scored.

Ranking and Selection: The proteins would be ranked based on their predicted binding affinity for the adduct, and the top candidates would be selected for further investigation.

Given the known biological roles of its components, potential interacting partners for the mannosamine lipoic acid adduct could include enzymes involved in glycosylation pathways (targeted by the mannosamine moiety) and proteins susceptible to redox modulation (targeted by the lipoic acid moiety).

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is invaluable for understanding the conformational flexibility of the mannosamine lipoic acid adduct and the stability of its interactions with protein targets.

The mannosamine lipoic acid adduct is an amphipathic molecule, with the polar mannosamine head and the more hydrophobic lipoic acid tail. MD simulations can explore how this molecule behaves in different environments:

Aqueous Environment: In water, the adduct is likely to adopt conformations that maximize the exposure of the polar mannosamine group to the solvent while minimizing the exposure of the hydrophobic lipoic acid chain. This could lead to intramolecular interactions or the formation of aggregates at higher concentrations.

Membrane Environment: When near a lipid bilayer, the adduct would likely orient itself with the lipoic acid tail inserted into the hydrophobic core of the membrane and the mannosamine head remaining in the aqueous phase at the membrane surface. MD simulations can reveal the preferred depth of insertion and the effect of the adduct on membrane properties.

Once a potential protein target is identified through docking, MD simulations can be used to assess the stability of the adduct-protein complex. By simulating the complex over time, one can observe whether the adduct remains in the binding pocket and maintains its key interactions. The root mean square deviation (RMSD) of the ligand and protein atoms is often used as a measure of stability.

Furthermore, MD simulations can reveal potential allosteric effects. The binding of the adduct to one site on a protein could induce conformational changes in a distant region of the protein, thereby modulating its activity. This is a known mechanism for lipoic acid, which has been shown to allosterically modulate the NMDA receptor. acs.org

Table 2: Illustrative Data from a Hypothetical MD Simulation of a Mannosamine Lipoic Acid Adduct-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 5 |

| 10 | 1.2 | 1.5 | 4 |

| 20 | 1.5 | 1.6 | 4 |

| 30 | 1.4 | 1.5 | 5 |

| 40 | 1.6 | 1.7 | 3 |

| 50 | 1.5 | 1.6 | 4 |

This table is for illustrative purposes and represents a stable binding scenario where the ligand and protein structures fluctuate around a stable average.

Free energy calculations represent a more rigorous method for quantifying the binding affinity of a ligand to a protein. Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) can provide more accurate estimates of the binding free energy (ΔG_bind) than docking scores. These calculations involve computationally intensive simulations where the ligand is gradually "annihilated" or "created" in the binding site and in the solvent to calculate the free energy difference.

These methods can also be applied to study the translocation of the mannosamine lipoic acid adduct across a cell membrane. By calculating the potential of mean force (PMF), which represents the free energy profile along a translocation pathway, one can identify the energy barriers and the most favorable pathway for the adduct to cross the membrane.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanism Elucidation

Hybrid QM/MM methods have become a cornerstone for studying chemical reactions within complex biological environments, such as enzyme active sites. frontiersin.org This approach treats the electronically active region of a reaction (the quantum mechanics or QM part) with high-level accuracy, while the surrounding environment, like a protein or solvent, is handled by less computationally intensive molecular mechanics (MM) force fields. frontiersin.org This partitioning allows for the detailed investigation of reaction pathways that would be computationally prohibitive to model entirely at a quantum mechanical level.

For the Mannosamine Lipoic Acid Adduct, the formation typically involves creating an amide bond between the carboxylic acid group of lipoic acid and the amine group of mannosamine. QM/MM calculations are ideally suited to unravel the intricacies of this process.

A primary application of QM/MM is to determine the step-by-step mechanism of a reaction and to characterize its high-energy transition states. frontiersin.org In a potential enzymatic synthesis of the Mannosamine Lipoic Acid Adduct, the QM region would consist of the mannosamine and lipoic acid molecules, along with the side chains of any critical amino acid residues involved in catalysis. The remainder of the enzyme and surrounding water molecules would constitute the MM region. frontiersin.org

Computational studies on similar enzymatic reactions, such as the reduction of a β-ketoacyl substrate by human fatty acid synthase (hFAS), reveal that these processes often occur in multiple stages. nih.gov For the formation of the Mannosamine Lipoic Acid Adduct, a plausible mechanism that could be investigated using QM/MM involves:

Nucleophilic Attack: The reaction would likely initiate with a nucleophilic attack from the nitrogen atom of mannosamine on the carbonyl carbon of lipoic acid. QM/MM calculations can model the electronic rearrangements during this bond formation. nih.gov

Proton Transfers: The mechanism would involve a series of proton transfers, potentially mediated by nearby acidic or basic amino acid residues or structured water molecules, to stabilize intermediates and facilitate the elimination of a water molecule to form the final amide bond. nih.gov

Transition State Characterization: The calculations are crucial for identifying the geometry and energetic properties of the transition state—the highest energy point on the reaction coordinate. The structure of this transient species provides a blueprint for understanding how an enzyme lowers the activation energy of the reaction. frontiersin.org For instance, studies have shown that the active site of a protein is flexible and can sustain complex, multi-center transition states. frontiersin.org

These computational models provide insights that are often difficult to capture through experimental methods alone, offering a dynamic view of the chemical events governing adduct formation. frontiersin.org

For the synthesis of the Mannosamine Lipoic Acid Adduct, the energetic profile would reveal the feasibility of the proposed mechanism. As an example of the data that can be generated, QM/MM studies on the KR domain of hFAS determined a Gibbs energy barrier of 11.7 kcal/mol for the reduction step. nih.gov A similar analysis for the adduct formation would provide a quantitative measure of its kinetic viability.

Beyond its initial formation, the Mannosamine Lipoic Acid Adduct can undergo further transformations. Lipoic acid itself is subject to metabolic processes, including the reduction of its 1,2-dithiolane (B1197483) ring to form dihydrolipoic acid. nih.govnih.gov QM/MM calculations can also model these subsequent pathways, determining their energetic costs and providing a more complete picture of the adduct's chemical lifecycle within a biological system.

| Reaction Stage | Description | Example Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Separate Mannosamine and Lipoic Acid molecules in the active site. | 0.0 |

| Transition State (TS) | Highest energy point during the amide bond formation. | +15.5 |

| Intermediate | A transient, tetrahedral intermediate species. | +3.2 |

| Products | The stable Mannosamine Lipoic Acid Adduct and a water molecule. | -8.0 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics represent a data-driven paradigm in computational chemistry. These methods aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their biological activities. nih.gov Such models are invaluable for screening large chemical libraries, predicting the potency of new compounds, and guiding the rational design of improved derivatives. nih.govmdpi.com

Developing a QSAR model for the Mannosamine Lipoic Acid Adduct and its derivatives involves several key steps. First, a dataset of related compounds with known biological activities (e.g., antioxidant capacity, anti-inflammatory effects) is assembled. mdpi.com For each compound, a set of "molecular descriptors" is calculated. These are numerical values that encode different aspects of the molecule's structure, such as:

Physicochemical Properties: LogP (hydrophobicity), pKa (acidity), and topological polar surface area (TPSA). mdpi.com

Electronic Properties: Dipole moment and electrophilicity index. mdpi.comresearchgate.net

Topological and 3D Descriptors: Molecular weight, shape indices, and steric parameters. researchgate.net

Next, machine learning algorithms—such as multiple linear regression, random forest, or support vector machines—are used to build a mathematical equation linking the descriptors to the observed biological activity. mdpi.comfrontiersin.org The resulting model's predictive power is rigorously tested using internal and external validation techniques. frontiersin.org

For lipoic acid adducts specifically, studies have been conducted to establish structure-activity relationships. One such study synthesized a library of lipoic acid-amino acid adducts and found a correlation between the calculated pKa of the final product and its cytoprotective efficacy in a cardiac ischemia-reperfusion model. researchgate.net This type of analysis is fundamental to predictive modeling.

| Compound Type | Calculated pKa Range | Observed Efficacy (Reduction in MI/AR Ratio vs. Placebo) |

|---|---|---|

| Lipoic Acid Adducts Group A | 3.0 - 4.0 | Less Efficacious |

| Lipoic Acid Adducts Group B | < 2.0 | More Efficacious |

| Lipoic Acid Adducts Group C (Optimal) | 1.0 - 2.0 | Most Efficacious |

Data adapted from a study on lipoic acid analogs, where MI/AR is the Myocardial Infarct area/Area at Risk. researchgate.net This demonstrates how a physicochemical descriptor (pKa) can be used to predict biological activity.

The ultimate goal of QSAR and cheminformatics is to facilitate the design of new molecules with enhanced properties. The insights gained from a predictive model can guide chemists in making targeted structural modifications. nih.gov For instance, if a QSAR model for the Mannosamine Lipoic Acid Adduct indicated that lower pKa and higher hydrophilicity were correlated with greater activity, medicinal chemists could use this information to design new derivatives.

The design process might involve:

In Silico Modification: Creating virtual derivatives by adding or modifying functional groups at specific positions on the mannosamine or lipoic acid moieties. For example, adding sulfonate groups could lower the pKa, while modifying hydroxyl groups on the sugar could alter hydrophilicity and cell permeability.

Property Prediction: Using the validated QSAR model to predict the biological activity of these new virtual compounds, allowing for prioritization of the most promising candidates for synthesis.

Virtual Screening: Employing cheminformatics tools to search large databases of existing chemicals (e.g., ChEMBL, PubChem) for compounds that possess the desired structural features and predicted activity profiles. nih.gov

This iterative cycle of prediction, design, and refinement significantly accelerates the discovery of novel compounds, saving considerable time and resources compared to traditional experimental screening methods. frontiersin.org

| Parent Moiety | Potential Modification Site | Example Modification | Targeted Property Change (Hypothetical) |

|---|---|---|---|

| Mannosamine | Hydroxyl groups (C3, C4, C6) | Acetylation or Phosphorylation | Improve cell membrane permeability or aqueous solubility. |

| Lipoic Acid | Carboxylic acid | Esterification | Create a prodrug to improve bioavailability. |

| Mannosamine | Amine group (C2) | Alkylation (post-adduct formation) | Alter steric profile to enhance target binding. |

| Lipoic Acid | Dithiolane ring | Pre-reduction to DHLA form | Enhance immediate antioxidant capacity. |

Future Directions and Emerging Research Avenues for Mannosamine Clipoic Acid Adducts

Development of Mannosamine (B8667444) Lipoic Acid Adducts as Molecular Probes for Glycobiology Research

The development of Man-LA adducts as molecular probes could provide researchers with powerful tools to investigate the intricate world of glycobiology. Mannosamine and its derivatives are known to be metabolically incorporated into sialic acid biosynthetic pathways, allowing for the labeling of cell surface glycans. nih.govresearchgate.netresearchgate.net By attaching lipoic acid, a potent antioxidant and redox-active molecule, to mannosamine, these adducts could function as dual-purpose probes.

One potential application is in the study of glycan dynamics under conditions of oxidative stress. The lipoic acid moiety would not only act as a reporter of redox status but could also offer a protective effect to the labeled glycans and associated cells. Furthermore, the disulfide bond within lipoic acid is sensitive to the reducing environment of the cell, offering a built-in mechanism for controlled release or conformational change of the probe.

Future research could focus on synthesizing a variety of Man-LA adducts with different linkers and reporter groups. These probes could be used in advanced imaging techniques, such as super-resolution microscopy, to visualize the spatial and temporal dynamics of specific glycan populations in living cells. pnas.org

Table 1: Potential Mannosamine-Lipoic Acid Adducts as Molecular Probes

| Adduct Structure | Potential Application | Reporter Group |